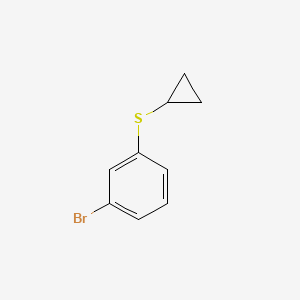

1-Bromo-3-cyclopropylthiobenzene

Vue d'ensemble

Description

1-Bromo-3-cyclopropylthiobenzene is a chemical compound with the CAS Number: 1280786-81-3 and a molecular weight of 229.14 . It is used in various scientific research, including organic synthesis, drug development, and material science.

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-cyclopropylthiobenzene can be represented by the linear formula C9H9BrS . The Inchi Code for this compound is 1S/C9H9BrS/c10-7-2-1-3-9 (6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 .Applications De Recherche Scientifique

Synthesis of Complex Molecules

One notable application of 1-Bromo-3-cyclopropylthiobenzene derivatives includes their role in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, achieved through bromine–lithium exchange reactions. This process involves the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to intramolecular cyclization to yield the corresponding 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones in good yields, highlighting its importance in constructing sulfur-containing heterocycles (Kobayashi et al., 2013).

Reaction Mechanism Studies

The compound's involvement in the Friedel-Crafts reaction, where 1-bromo-1-fluoro cyclopropanes react with aromatic compounds under selective conditions, demonstrates its utility in exploring reaction mechanisms, particularly in the selective reaction of halogen atoms under varying temperatures (Mu¨ller & Weyerstahl, 1975).

Material Synthesis and Functionalization

Additionally, 1-Bromo-3-cyclopropylthiobenzene derivatives have been used in the assembly of indeno[1,2-c]chromenes via palladium-catalyzed reactions, showcasing the potential for synthesizing complex polycyclic structures from simple starting materials (Pan et al., 2014).

Antimicrobial Applications

Furthermore, derivatives of 1-Bromo-3-cyclopropylthiobenzene have been explored for their antimicrobial properties, where certain synthesized heterocycles utilizing shrimp chitin as a natural catalyst showed promising activities against various microorganisms, indicating the compound's relevance in developing new antimicrobial agents (Zayed et al., 2014).

Propriétés

IUPAC Name |

1-bromo-3-cyclopropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAQKMAPMVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682088 | |

| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-cyclopropylthiobenzene | |

CAS RN |

1280786-81-3 | |

| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)